molecular formula C20H22N4O B6075540 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B6075540
M. Wt: 334.4 g/mol
InChI Key: HXKVTTSCSZWTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which have shown promising results in various biological and pharmacological studies.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, this compound has been shown to exhibit potent inhibitory activity against various receptors, including adenosine receptors, which are involved in various physiological processes such as sleep regulation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one are diverse. This compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to exhibit potent anti-cancer activity, making it a potential candidate for cancer treatment. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments are numerous. This compound has been extensively studied and has shown promising results in various biological and pharmacological studies. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

The potential future directions for 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one are vast. This compound has shown promising results in various biological and pharmacological studies, making it a potential candidate for drug discovery and development. Future studies could focus on determining the optimal dosage and administration route, as well as investigating its potential applications in various disease states. Additionally, further studies could focus on the synthesis of analogs of this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the condensation of 4-methylbenzaldehyde and 1-piperidin-4-ylpyridin-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

The potential applications of 6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug discovery and development. It has been studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

6-[(4-methylphenyl)methyl]-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-5-7-16(8-6-15)14-24-12-9-18-17(19(24)25)13-21-20(22-18)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKVTTSCSZWTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=NC(=NC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylbenzyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one

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